3-Piperidin-1-ylbenzonitrile

Übersicht

Beschreibung

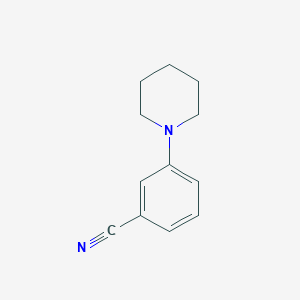

3-Piperidin-1-ylbenzonitrile is an organic compound with the molecular formula C12H14N2 It consists of a piperidine ring attached to a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Piperidin-1-ylbenzonitrile involves the reaction of 3-bromobenzonitrile with piperidine. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Piperidin-1-ylbenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The piperidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides and bases (e.g., potassium carbonate) in solvents such as dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Introduction to 3-Piperidin-1-ylbenzonitrile

This compound is a chemical compound with the molecular formula CHN. It belongs to the class of piperidine derivatives, which have shown a range of biological activities and potential therapeutic applications. This article explores the diverse applications of this compound, focusing on its roles in medicinal chemistry, particularly in cancer therapy, neurodegenerative diseases, and antimicrobial activities.

Cancer Therapy

Recent studies have highlighted the potential of this compound in cancer treatment. Research indicates that piperidine derivatives can enhance the efficacy of anticancer agents through various mechanisms:

- Cytotoxicity : Compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines. For instance, derivatives have been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

- Mechanisms of Action : The introduction of piperidine rings into drug structures can improve binding affinity to target proteins, enhancing therapeutic outcomes. This has been observed in studies where spirocyclic structures containing piperidine exhibited superior biological activity due to their three-dimensional configuration .

Neurodegenerative Diseases

This compound has also been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease:

- Cholinesterase Inhibition : Compounds with piperidine moieties have shown promise as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's pathology. This inhibition can lead to improved cognitive function by increasing acetylcholine levels in the brain .

- Multi-targeted Approaches : Recent advancements involve designing multi-target compounds that not only inhibit cholinesterases but also prevent amyloid-beta aggregation, a hallmark of Alzheimer's disease. Studies have indicated that piperidine derivatives can effectively modulate multiple targets simultaneously .

Antimicrobial Activity

The antimicrobial properties of this compound and its analogs are noteworthy:

- Inhibition of Pathogenic Bacteria : Research has demonstrated that piperidine derivatives possess significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The mechanism involves disrupting bacterial cell wall integrity and inhibiting essential enzymes .

- Fungal Inhibition : Additionally, some studies have reported that piperidine-based compounds effectively inhibit fungal growth by targeting ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Case Study 1: Anticancer Efficacy

A study published in Molecules explored the anticancer effects of novel piperidine derivatives, including this compound. The results indicated enhanced cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Alzheimer’s Disease Treatment

In a comparative study on cholinesterase inhibitors, researchers synthesized several piperidine-containing compounds and assessed their efficacy against both acetylcholinesterase and butyrylcholinesterase. The findings revealed that modifications in the piperidine structure significantly affected inhibitory potency and selectivity, suggesting a promising avenue for developing new Alzheimer's therapeutics .

Case Study 3: Antimicrobial Properties

A recent investigation into the antimicrobial activities of piperidine derivatives demonstrated significant efficacy against resistant bacterial strains. The study highlighted the potential for these compounds to serve as lead candidates for developing new antibiotics amidst rising resistance challenges .

Wirkmechanismus

The mechanism of action of 3-Piperidin-1-ylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperidine ring can interact with various molecular targets, influencing pathways involved in neurological and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Piperidin-1-ylbenzonitrile

- 2-Piperidin-1-ylbenzonitrile

- 3-Pyrrolidin-1-ylbenzonitrile

Uniqueness

3-Piperidin-1-ylbenzonitrile is unique due to the position of the piperidine ring on the benzonitrile moiety, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different pharmacological or material properties, making it a valuable compound for specific applications .

Biologische Aktivität

3-Piperidin-1-ylbenzonitrile (CAS No. 175696-74-9) is a compound that belongs to the piperidine class of organic compounds, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring attached to a benzonitrile moiety, which enhances its ability to interact with various biological targets due to the structural versatility of piperidine derivatives.

This compound exhibits its biological effects through several mechanisms:

- Target Interaction : The compound interacts with multiple molecular targets, including enzymes and receptors, which can lead to various pharmacological effects. This interaction is facilitated by the piperidine ring, enhancing binding affinity and specificity .

- Biochemical Pathways : It has been shown to influence key biochemical pathways involved in cellular functions such as signaling, gene expression, and metabolic processes .

- Cellular Effects : The compound can affect cell proliferation and apoptosis, making it a candidate for anticancer research. Its influence on cellular signaling pathways may also contribute to its anti-inflammatory properties .

Biological Activities

Research indicates that this compound possesses a broad spectrum of biological activities:

- Anticancer Activity : Piperidine derivatives have been reported to exhibit anticancer properties, potentially through the inhibition of cancer cell proliferation and induction of apoptosis .

- Antiviral Effects : Similar compounds have demonstrated antiviral activity against various viruses, including HIV and other RNA viruses. The structural modifications in piperidine derivatives can enhance their efficacy as antiviral agents .

- Antimicrobial Properties : Studies suggest that compounds with piperidine structures can exhibit significant antibacterial and antifungal activities against various pathogens .

Research Findings and Case Studies

A review of literature reveals several studies highlighting the biological activities of similar piperidine derivatives:

Case Study: Antiviral Activity

In a study examining novel piperidine derivatives, compounds similar to this compound were tested for their antiviral effects against HIV-1. Results indicated that modifications in the structure led to enhanced potency against resistant strains of the virus, suggesting potential for therapeutic development in antiviral treatments .

Eigenschaften

IUPAC Name |

3-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEMJQTXKKOYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427633 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175696-74-9 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.